molecular formula C19H10ClF3N2OS B2386497 5-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole CAS No. 400079-70-1

5-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole

Cat. No. B2386497
CAS RN: 400079-70-1
M. Wt: 406.81
InChI Key: ZTEYUKODMPMETL-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds that include a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are part of the azole heterocycles that also include imidazoles and oxazoles . Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .


Molecular Structure Analysis

Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antiviral Activity

This compound has shown potential in the field of antiviral research. For instance, similar compounds with a 1,3,4-thiadiazole moiety have demonstrated certain anti-tobacco mosaic virus activity . This suggests that our compound could also have potential antiviral applications.

Antifungal Activity

Compounds with a 1,3,4-thiadiazole moiety, which is present in our compound, have been reported to possess antifungal properties . This indicates that our compound could be used in the development of new antifungal agents.

Antibacterial Activity

Similarly, 1,3,4-thiadiazole derivatives have shown antibacterial properties . This suggests that our compound could have potential applications in antibacterial research.

Anticancer Activity

Indole derivatives, which share some structural similarities with our compound, have been found to possess various biological activities, including anticancer activity . This suggests that our compound could also have potential applications in cancer research.

Anti-Inflammatory Activity

Indole derivatives have also been found to possess anti-inflammatory activity . This indicates that our compound could be used in the development of new anti-inflammatory agents.

Antidiabetic Activity

Indole derivatives have been reported to possess antidiabetic activity . This suggests that our compound could have potential applications in diabetes research.

Mechanism of Action

Thiazole derivatives have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

Future Directions

The future directions for research on thiazole derivatives could involve the design and development of new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

properties

IUPAC Name

5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF3N2OS/c20-14-6-4-11(5-7-14)18-24-16(10-27-18)17-9-15(25-26-17)12-2-1-3-13(8-12)19(21,22)23/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEYUKODMPMETL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=C2)C3=CSC(=N3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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